molecular formula C12H15NO B12084056 6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine CAS No. 1427498-29-0

6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine

Katalognummer: B12084056
CAS-Nummer: 1427498-29-0
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: GOINZYUGYFMQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to an indene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper complexes to facilitate the cyclopropanation and subsequent functional group transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyclopropane ring can be reduced to form a more stable cyclohexane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the cyclopropane ring can produce cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The spiro structure provides rigidity, which can enhance binding affinity and selectivity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione
  • 6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid

Uniqueness

6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

1427498-29-0

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

5-methoxyspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine

InChI

InChI=1S/C12H15NO/c1-14-9-3-2-8-4-5-12(7-11(12)13)10(8)6-9/h2-3,6,11H,4-5,7,13H2,1H3

InChI-Schlüssel

GOINZYUGYFMQEI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CCC23CC3N)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.